![molecular formula C18H10N2 B1266190 アセナフト[1,2-b]キノキサリン CAS No. 207-11-4](/img/structure/B1266190.png)

アセナフト[1,2-b]キノキサリン

概要

説明

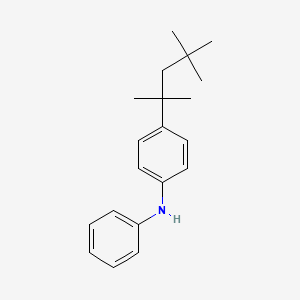

Acenaphtho[1,2-b]quinoxaline is a polycyclic aromatic compound with the molecular formula C₁₈H₁₀N₂. It is known for its rigid, planar structure, which allows it to intercalate with DNA and exhibit unique photophysical properties .

科学的研究の応用

Acenaphtho[1,2-b]quinoxaline has a wide range of applications in scientific research:

作用機序

Target of Action

Acenaphtho[1,2-b]quinoxaline (AQ) is a complex organic compound with a wide range of potential targets. It has been used in the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest

Mode of Action

The mode of action of AQ is multifaceted and depends on the specific application. In one study, AQ was tested as a novel corrosion inhibitor for mild steel in acidic medium . Its effectiveness increased with concentration, suggesting a dose-dependent interaction with its target . In another context, AQ has been used in the synthesis of spiro-fused cyclic frameworks, which have important applications in pharmacology .

Biochemical Pathways

Its use in the synthesis of heterocyclic compounds suggests it may influence a variety of biochemical reactions

Pharmacokinetics

Its molecular weight of 254.2854

Result of Action

The results of AQ’s action are context-dependent. In corrosion inhibition, AQ effectively protects mild steel in an acidic environment . In medicinal chemistry, AQ-derived compounds have shown potential anticancer activity . For instance, luciferase expression of an AQ-modified compound was found to be 30.5-fold that of a control in HeLa cells .

Action Environment

The action of AQ can be influenced by environmental factors. For example, its effectiveness as a corrosion inhibitor was tested in a 0.5 M H2SO4 solution . The pH, temperature, and concentration of AQ all likely play roles in its efficacy and stability. In a biological context, factors such as cellular pH and the presence of other biomolecules may also influence AQ’s action.

生化学分析

Biochemical Properties

Acenaphtho[1,2-b]quinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interactions between Acenaphtho[1,2-b]quinoxaline and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context of the reaction . Additionally, Acenaphtho[1,2-b]quinoxaline can bind to DNA, potentially affecting gene expression and cellular function.

Cellular Effects

The effects of Acenaphtho[1,2-b]quinoxaline on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. By modulating these pathways, Acenaphtho[1,2-b]quinoxaline can impact gene expression and cellular metabolism. For instance, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, Acenaphtho[1,2-b]quinoxaline has been found to affect the proliferation and apoptosis of cancer cells, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, Acenaphtho[1,2-b]quinoxaline exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as DNA and proteins. This binding can lead to changes in the structure and function of these molecules, resulting in altered cellular processes. For example, Acenaphtho[1,2-b]quinoxaline can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the production of proteins involved in various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acenaphtho[1,2-b]quinoxaline have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Acenaphtho[1,2-b]quinoxaline remains relatively stable under controlled conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to Acenaphtho[1,2-b]quinoxaline has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of Acenaphtho[1,2-b]quinoxaline vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At higher doses, Acenaphtho[1,2-b]quinoxaline can exhibit toxic effects, including liver and kidney damage. These threshold effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

Acenaphtho[1,2-b]quinoxaline is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of Acenaphtho[1,2-b]quinoxaline, leading to the formation of various metabolites . The compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Acenaphtho[1,2-b]quinoxaline is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, Acenaphtho[1,2-b]quinoxaline can bind to albumin in the bloodstream, facilitating its transport to target tissues. Once inside the cells, it can interact with intracellular transporters that direct it to specific organelles.

Subcellular Localization

The subcellular localization of Acenaphtho[1,2-b]quinoxaline is a key determinant of its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and influence gene expression . Additionally, Acenaphtho[1,2-b]quinoxaline can be targeted to mitochondria, where it may affect mitochondrial function and energy production. Post-translational modifications, such as phosphorylation, can also play a role in directing Acenaphtho[1,2-b]quinoxaline to specific subcellular compartments.

準備方法

Synthetic Routes and Reaction Conditions

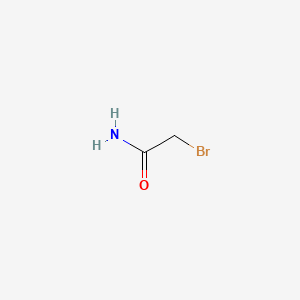

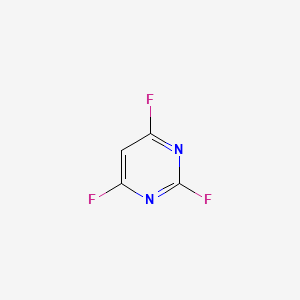

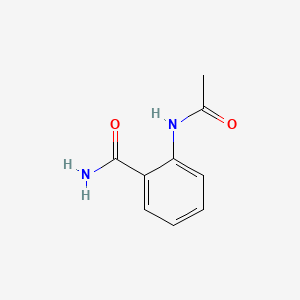

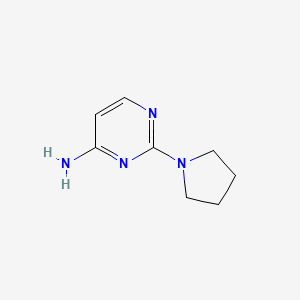

Acenaphtho[1,2-b]quinoxaline can be synthesized through several methods. One common approach involves the condensation of acenaphthenequinone with o-phenylenediamine under acidic conditions . Another method includes the oxidation of acenaphthene with various oxidizing agents . Additionally, multicomponent reactions involving acenaphthoquinone as a building block have been employed to synthesize a variety of heterocyclic compounds .

Industrial Production Methods

These reactions can be optimized for large-scale production by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration .

化学反応の分析

Types of Reactions

Acenaphtho[1,2-b]quinoxaline undergoes various chemical reactions, including:

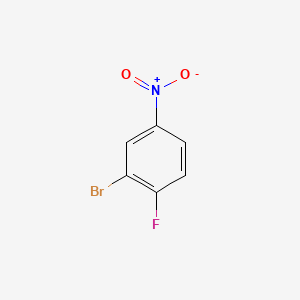

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The compound can undergo substitution reactions, such as Suzuki coupling, to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Suzuki coupling reactions typically involve palladium catalysts and aryl boronic acids.

Major Products Formed

Oxidation: Quinoxaline derivatives.

Reduction: Dihydro derivatives.

Substitution: Various aryl-substituted acenaphtho[1,2-b]quinoxalines.

類似化合物との比較

Similar Compounds

Acenaphthoquinone: A precursor in the synthesis of acenaphtho[1,2-b]quinoxaline.

Quinoxaline: Shares a similar core structure but lacks the extended aromatic system.

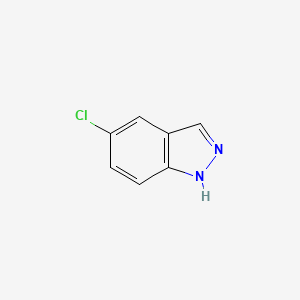

Indole Derivatives: Similar in terms of biological activity and synthetic applications.

Uniqueness

Acenaphtho[1,2-b]quinoxaline is unique due to its rigid, planar structure, which enhances its ability to intercalate with DNA and exhibit strong photophysical properties. This makes it particularly valuable in the development of organic electronic materials and as a potential therapeutic agent .

特性

IUPAC Name |

acenaphthyleno[1,2-b]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2/c1-2-10-15-14(9-1)19-17-12-7-3-5-11-6-4-8-13(16(11)12)18(17)20-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSLSEDOBUYIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90942900 | |

| Record name | Acenaphtho[1,2-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207-11-4 | |

| Record name | Acenaphtho(1,2-b)quinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphtho[1,2-b]quinoxaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acenaphtho[1,2-b]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90942900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACENAPHTHO(1,2-B)QUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the specific molecular formula and weight depend on the substituents attached to the core structure, the unsubstituted Acenaphtho[1,2-b]quinoxaline has a molecular formula of C18H10N2 and a molecular weight of 254.29 g/mol.

ANone: Researchers commonly employ UV-Vis absorption spectroscopy to analyze the electronic transitions and determine the optical band gap of Acenaphtho[1,2-b]quinoxaline derivatives. [, , , , ] Additionally, 1H-NMR and IR spectroscopy are used to confirm the structure and investigate the chemical environment of the molecule. [, ]

ANone: Acenaphtho[1,2-b]quinoxaline derivatives exhibit promising optoelectronic properties, including low band gaps (ranging from 1.5 to 2.0 eV) [, , , ], making them suitable for applications like organic thin-film transistors (OTFTs) [] and polymer solar cells. []

ANone: The planar structure of Acenaphtho[1,2-b]quinoxaline facilitates strong π-π stacking interactions, contributing to efficient charge transport in OTFTs. [] Modifications to the core structure, such as incorporating electron-donating or withdrawing substituents, can fine-tune the energy levels and optical properties, influencing the device performance. [, , , ]

ANone: Research suggests that certain Acenaphtho[1,2-b]quinoxaline derivatives exhibit selective cytotoxicity against cancer cell lines, potentially through the induction of apoptosis. [, ] Additionally, they show promise as fluorescent probes for imaging specific cellular organelles, like the Golgi apparatus. []

ANone: The introduction of specific functional groups, such as nitro groups, can significantly impact the self-assembly characteristics and biological activity of Acenaphtho[1,2-b]quinoxaline derivatives. [] Tailoring the structure to target specific biomolecules is crucial for optimizing its performance in bioimaging and therapeutic applications. [, ]

ANone: Density functional theory (DFT) calculations are employed to predict molecular geometries, electronic structures, and physicochemical properties of these compounds. [, ] These calculations provide valuable insights into structure-property relationships and guide the design of novel derivatives with enhanced performance. [, ]

ANone: While specific data on the environmental impact of this compound class is limited, research on related polycyclic aromatic hydrocarbons (PAHs) suggests potential concerns. Strategies to mitigate potential risks include exploring biodegradable alternatives, optimizing synthesis routes for reduced waste generation, and developing efficient waste management techniques. []

ANone: Further investigations are needed to:

- Optimize molecular design to enhance desired properties while minimizing potential toxicity. []

- Explore novel applications in fields such as sensing, catalysis, and energy storage. []

- Address environmental concerns by assessing biodegradability and developing sustainable synthesis and disposal methods. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。